IR-1061
Overview
Description
IR-1061 is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiopyran core, which is a sulfur-containing heterocycle, and is substituted with multiple phenyl groups and a chloro-cyclohexene moiety. The tetrafluoroborate anion serves as a counterion to balance the charge of the cationic thiopyrylium structure.
Mechanism of Action
Target of Action
The primary target of IR-1061 is tumor cell membranes . The compound has been developed as a transmissible H-aggregated NIR-II fluorophore that targets these membranes, enhancing photothermal therapy and synergistic cancer treatment .
Mode of Action
This compound interacts with its targets by changing its optical properties in response to the microenvironment . This property is useful for in vitro screening of the in vivo stability of polymeric nanoparticles . The compound is encapsulated in a hydrophobic core of polymer micelles, shielded with a hydrophilic shell for bioimaging applications .
Biochemical Pathways
It is known that the compound’s fluorescence properties change in response to the microenvironment, indicating that it may interact with various biochemical pathways depending on the specific conditions .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its encapsulation in nanoparticles. The compound is encapsulated in a hydrophobic core of polymer micelles, which protect it and enhance its brightness . The nanoparticles can be genetically edited to develop size-tunable complexes with precisely tailored pharmacokinetics .
Result of Action
The result of this compound’s action is the enhancement of photothermal therapy and synergistic cancer treatment . The compound exhibits excellent fluorescence performance in mice and successfully achieves clear systemic angiography with excellent spatial resolution . Moreover, long-term imaging also proved that this compound can maintain high fluorescence intensity in vessels for more than 16 hours, indicating its angiographic function in the long circulation .
Action Environment
The action of this compound is influenced by environmental factors such as the polarity and molecular weight of polymers consisting of polymer nanoparticles . The compound shows less dimerization in poly (DL-lactic acid) (PDLLA) than in poly (L-lactic acid) (PLLA), indicating that the enantiomeric structure of hydrophobic polymers affects the encapsulation properties of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IR-1061 typically involves multi-step organic reactions. One common approach starts with the preparation of 2,6-diphenyl-4H-thiopyran-4-one, which is then subjected to various substitution and condensation reactions to introduce the chloro-cyclohexene and other substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
IR-1061 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the chloro-cyclohexene moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce tetrahydrothiopyran derivatives .
Scientific Research Applications
IR-1061 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-one: A precursor in the synthesis of the target compound.
2,6-Diphenyl-4H-thiopyran-4-thione: Another thiopyran derivative with similar structural features.
3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide: A related compound with different oxidation states.
Uniqueness
IR-1061 is unique due to its complex structure, which combines a thiopyran core with multiple phenyl groups and a chloro-cyclohexene moiety.
Properties
IUPAC Name |
4-[(E)-2-[(3Z)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZQHNDSCIJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1CC(=C(/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34BClF4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746581 | |
Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155614-01-0 | |
Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IR-1061 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of IR-1061?
A1: The molecular formula of this compound is C43H32BClF4S2, and its molecular weight is 739.08 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits two major absorption peaks, one around 900 nm and another at 1060 nm. [] The peak at 900 nm is attributed to the dimer formation of this compound, becoming more prominent with increasing dye concentration. [, ] It emits fluorescence in the over-thousand-nanometer (OTN) NIR-II region, peaking around 1110 nm. [, ]
Q3: Why is this compound often encapsulated within nanoparticles for biomedical applications?
A3: this compound is hydrophobic and prone to quenching in aqueous environments, limiting its direct use in biological systems. [, ] Encapsulation within nanoparticles, such as polymeric micelles or liposomes, enhances its water dispersibility, biocompatibility, and stability for in vivo applications. [, , , , , ]
Q4: What types of polymers have been investigated for encapsulating this compound in nanoparticles?
A4: Various polymers have been explored, including:
- Poly(ethylene glycol)-block-poly(ε-caprolactone) (PCL-PEG) []
- Poly(lactic acid) (PLA) and poly(dl-lactic acid) (PDLLA) []
- Poly(ethylene glycol)-block-polystyrene (PEG-b-PSt) []
- Poly(lactic-co-glycolic acid) (PLGA) [, , , , ]
Q5: How does the choice of polymer affect the properties of this compound-loaded nanoparticles?
A5: The polymer significantly influences nanoparticle size, stability, loading efficiency, and fluorescence intensity. For instance, this compound exhibits higher loading and brighter fluorescence in PLGA and PLA nanoparticles compared to PCL due to better affinity. []
Q6: What strategies can be employed to further improve the stability and fluorescence intensity of this compound in nanoparticles?
A6: Several approaches have been explored, including:
- Incorporating Gd-DOTA at the core-shell interface of PLGA-PEG micelles to enhance stability and brightness through electrical effects. [, ]
- Controlling processing pH to minimize hydroxyl ion interaction and reduce quenching. []
- Applying heat treatment to dissociate this compound dimers within the hydrophobic core, leading to brighter monomer emission. []
- Matching the solubility parameters of the core polymer and this compound to enhance their affinity and loading efficiency. []
Q7: What are the primary biomedical applications of this compound?
A7: this compound is primarily explored for:
- NIR-II Fluorescence Imaging: Its emission in the NIR-II window enables deep tissue imaging with high resolution due to reduced scattering and autofluorescence. [, , , , , ]
- Photoacoustic Imaging: this compound exhibits strong absorption in the NIR region, making it suitable for photoacoustic imaging, which combines optical and ultrasound imaging modalities. [, , ]
- Photothermal Therapy: this compound can convert absorbed light energy into heat, potentially enabling its use in photothermal therapy for cancer treatment. [, ]
Q8: What in vivo imaging applications have been demonstrated using this compound-loaded nanoparticles?
A8: Researchers have successfully used this compound nanoparticles for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.